2-tert-Butylsulfanyl-benzoic acid

Description

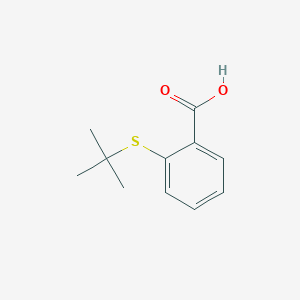

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHZXAWPEMAWPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355512 | |

| Record name | 2-tert-Butylsulfanyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7611-60-1 | |

| Record name | 2-tert-Butylsulfanyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7611-60-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Properties

The synthesis of 2-tert-butylsulfanyl-benzoic acid typically involves the reaction of a suitable benzoic acid precursor with a tert-butylthiolating agent. While specific, detailed synthetic procedures for this exact compound are not extensively documented in readily available literature, general methods for the synthesis of similar aryl thioethers can be inferred. One common approach involves the nucleophilic aromatic substitution of a leaving group (such as a halogen) on the benzoic acid ring with a tert-butylthiolate anion.

The chemical properties of this compound are dictated by its constituent functional groups: the carboxylic acid and the tert-butylsulfanyl group. The carboxylic acid moiety imparts acidic properties, allowing for the formation of salts and esters. byjus.com The tert-butylsulfanyl group, an electron-donating group, can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring in electrophilic substitution reactions. libretexts.org

Interactive Data Table: Predicted and Experimental Properties of Benzoic Acid Derivatives

| Property | Benzoic Acid | p-tert-Butylbenzoic acid | This compound |

| Molecular Formula | C7H6O2 | C11H14O2 | C11H14O2S |

| Molecular Weight ( g/mol ) | 122.12 | 178.23 | 210.30 |

| pKa | 4.2 | - | - |

| XlogP (predicted) | - | - | 2.9 |

Data for p-tert-Butylbenzoic acid and this compound are based on available information and may not be experimentally verified. byjus.comuni.lunist.gov

Applications in Research

Medicinal Chemistry

The structural motif of 2,5-substituted benzoic acids, which includes derivatives of 2-tert-butylsulfanyl-benzoic acid, has been explored in the development of inhibitors for anti-apoptotic proteins like Mcl-1 and Bfl-1. nih.gov These proteins are crucial regulators of cell death, and their inhibition is a promising strategy in cancer therapy. The 2,5-substituted benzoic acid scaffold serves as a core structure that can be chemically modified to optimize binding to the target proteins. nih.gov The carboxyl group typically forms a key hydrogen bond interaction, while the substituents at the 2 and 5 positions can be tailored to enhance potency and selectivity. nih.gov

Materials Science

While specific applications of this compound in materials science are not widely reported, the broader class of sulfur-containing aromatic compounds has found use in the development of various materials. The sulfur atom can act as a linking unit in polymers or as a component in functional materials with specific electronic or optical properties. The tert-butyl group can influence the solubility and processing characteristics of such materials.

Analytical Characterization

Carbon-Sulfur Bond Formation Strategies

The direct introduction of a sulfur-containing moiety onto the benzoic acid framework is a common and versatile method for synthesizing the target compound. These strategies focus on creating the C-S bond at the ortho position relative to the carboxylic acid group.

A foundational method for forming the aryl-sulfur bond is through the nucleophilic substitution of an activated aryl halide. In this approach, a 2-halogenated benzoic acid serves as the electrophilic partner, reacting with a nucleophilic sulfur source, typically tert-butylthiol or its corresponding thiolate salt.

The reaction generally involves a 2-halobenzoic acid, such as 2-chlorobenzoic acid or 2-bromobenzoic acid, and a strong base to deprotonate the thiol, forming the more potent nucleophile, tert-butylthiolate. The choice of halogen, solvent, and reaction conditions is critical for achieving high yields. Fluorine is often the best leaving group in nucleophilic aromatic substitution (SNAr) reactions, making 2-fluorobenzoic acid a potentially effective substrate. The reaction is typically conducted in a polar aprotic solvent, such as DMF or NMP, at elevated temperatures to facilitate the substitution.

| Starting Material | Reagent | Typical Conditions | Notes |

| 2-Chlorobenzoic acid | Sodium tert-butylthiolate | Polar aprotic solvent (e.g., DMF, NMP), Heat (100-150 °C) | Requires forcing conditions due to lower reactivity of chloride. |

| 2-Bromobenzoic acid | Sodium tert-butylthiolate | Polar aprotic solvent (e.g., DMF, NMP), Heat (100-150 °C) | Similar reactivity to the chloro-analogue. |

| 2-Fluorobenzoic acid | Sodium tert-butylthiolate | Polar aprotic solvent (e.g., DMF), Moderate Heat | Often more reactive in SNAr reactions. |

| 2-Iodobenzoic acid | tert-Butylthiol, Base (e.g., K₂CO₃), Catalyst (e.g., CuI) | High-boiling solvent (e.g., DMSO, Dioxane) | More amenable to metal-catalyzed coupling (see 2.1.2). |

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form C-S bonds with high efficiency and functional group tolerance. Catalysts based on copper and palladium are particularly prominent in this area.

The Ullmann condensation, a classical copper-catalyzed reaction, can be adapted for this synthesis by coupling a 2-halobenzoic acid with tert-butylthiol in the presence of a copper catalyst and a base. However, these reactions often require high temperatures and stoichiometric amounts of copper.

More recently, palladium-catalyzed methodologies have offered milder and more versatile routes. A notable strategy involves the decarbonylative thioetherification of carboxylic acids. rsc.org This advanced method uses a thioester as both an activator for the carboxylic acid and a source of the sulfur nucleophile, proceeding under redox-neutral conditions. rsc.org This approach avoids the direct use of potentially odorous thiols and demonstrates high chemoselectivity. rsc.org

| Catalytic System | Substrates | Key Features |

| Copper-Catalyzed (Ullmann-type) | 2-Iodobenzoic acid + tert-Butylthiol | Requires a base (e.g., K₂CO₃), often high temperatures; suitable for less reactive halides. |

| Palladium-Catalyzed (Decarbonylative) | Carboxylic Acid + Thioester | Redox-neutral; avoids direct use of thiols; high functional group tolerance. rsc.org |

Functionalization of the Benzoic Acid Core

An alternative synthetic paradigm involves starting with a simpler aromatic compound and introducing the necessary functional groups sequentially. This can be achieved either by introducing the sulfur group onto a benzoic acid molecule through C-H activation or by creating the carboxylic acid group on a pre-existing aryl thioether.

Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgnih.govresearchgate.netrsc.org The carboxylic acid group, after deprotonation to a carboxylate, can act as a directing group, facilitating the removal of a proton at the adjacent ortho position by a strong base. researchgate.netrsc.org

In this synthetic route, benzoic acid is treated with a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C). organic-chemistry.orgnih.gov This generates a dianion species that is lithiated specifically at the ortho position. This highly reactive organometallic intermediate can then be quenched with an appropriate sulfur electrophile, such as di-tert-butyl disulfide (tBuS-StBu), to install the tert-butylsulfanyl group, yielding the desired product upon acidic workup. This method offers high regioselectivity and is a one-pot procedure. nih.gov

General Steps for Directed Ortho-Metalation:

Deprotonation: Benzoic acid is treated with at least two equivalents of a strong base (e.g., s-BuLi/TMEDA) in an ethereal solvent (e.g., THF) at low temperature.

Ortho-Lithiation: The carboxylate directs the metalation to the C-2 position. organic-chemistry.orgresearchgate.net

Electrophilic Quench: The ortho-lithiated intermediate is reacted with di-tert-butyl disulfide.

Workup: Acidification protonates the carboxylate to yield this compound.

This approach begins with a precursor molecule where the tert-butylsulfanyl group is already attached to the benzene ring, specifically 2-(tert-butylsulfanyl)toluene. The final step is the oxidation of the methyl group to a carboxylic acid.

A significant challenge in this strategy is the potential for the oxidation of the sulfide (B99878) group. The sulfur atom in a thioether is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone as undesired byproducts. Therefore, the choice of oxidant and reaction conditions must be carefully controlled to achieve selective oxidation of the methyl group.

Common strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can be effective but may lack selectivity. Milder or more specialized oxidation methods are often preferred. For instance, catalytic oxidation using air or another terminal oxidant in the presence of a transition metal catalyst, such as cobalt or manganese salts, can provide greater selectivity for the benzylic oxidation. researchgate.net This type of process is often employed in industrial settings for the synthesis of aromatic carboxylic acids. researchgate.net Another approach involves the oxidation of tertiary-butyl groups attached to an aromatic ring to form the corresponding carboxylic acid using NO₂ gas at high temperatures. google.com

| Precursor | Oxidizing Agent | Potential Challenge | Notes |

| 2-(tert-butylsulfanyl)toluene | Potassium Permanganate (KMnO₄) | Over-oxidation of the sulfide to sulfoxide/sulfone. | Requires careful control of stoichiometry and temperature. |

| 2-(tert-butylsulfanyl)toluene | Air / Co(II) or Mn(II) catalyst | Catalyst poisoning by sulfur. | Potentially more selective and greener method. researchgate.net |

| 2-(tert-butylsulfanyl)toluene | Nitric Acid | Harsh conditions, potential for nitration of the ring. | Effective but can lead to side reactions. |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. wjpmr.com This includes minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key considerations for a greener synthesis include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic methods, such as the cross-coupling reactions described in section 2.1.2, are inherently more atom-economical than stoichiometric reactions.

Use of Catalysis: Transition metal-catalyzed and photocatalyzed reactions are preferred over stoichiometric reagents as they reduce waste and often allow for milder reaction conditions. rsc.orgnih.gov For instance, a photocatalyzed intramolecular C-S bond formation represents a green approach for synthesizing related heterocyclic structures. nih.gov

Safer Solvents and Reagents: The replacement of hazardous solvents like DMF and chlorinated hydrocarbons with safer alternatives (e.g., water, ethanol, or solvent-free conditions) is a primary goal. wjpmr.com Similarly, avoiding toxic reagents in favor of benign alternatives is crucial. For example, using air as the terminal oxidant in the oxidation of 2-(tert-butylsulfanyl)toluene is a greener choice than using heavy metal oxidants. researchgate.net

Energy Efficiency: Performing reactions at ambient temperature and pressure, such as those enabled by modern photocatalysis or highly active catalysts, reduces energy consumption. nih.gov

Renewable Feedstocks: Long-term green chemistry goals include the use of renewable starting materials. For instance, research into the conversion of lignin-based benzoic acid derivatives into valuable chemicals and active pharmaceutical ingredients highlights a path toward sustainable chemical production. rsc.org

By evaluating each synthetic route through the lens of these principles, chemists can select or develop methodologies that are not only efficient but also environmentally responsible.

Atom Economy and Reaction Efficiency Maximization

A core principle of green chemistry is the maximization of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgresearchgate.net The ideal synthesis would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. wikipedia.org In practice, many reactions generate byproducts, leading to lower atom economy. wikipedia.org

A common route to this compound involves the reaction of a 2-halobenzoic acid, such as 2-chlorobenzoic acid, with tert-butyl mercaptan. The theoretical atom economy for this substitution reaction can be calculated to highlight its inherent efficiency.

For instance, in a substitution reaction, the atom economy is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants and multiplying by 100. slideshare.net While a high reaction yield indicates good conversion of the limiting reactant, atom economy provides a broader measure of the reaction's efficiency in terms of resource utilization. wikipedia.org The E-factor, or environmental factor, is another metric that complements atom economy by quantifying the amount of waste produced per unit of product. chembam.com Striving for a low E-factor is a key goal in green synthesis design.

Safer Solvents and Auxiliaries in Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of 2-arylthiobenzoic acids have often utilized high-boiling, polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), and nitrobenzene. wikipedia.org While effective in dissolving reactants and facilitating the reaction, these solvents pose significant environmental, health, and safety concerns.

In line with green chemistry principles, the focus has shifted towards identifying and utilizing safer solvent alternatives. wiley-vch.de For the synthesis of 2-arylthiobenzoic acids, a range of aprotic solvents have been explored, including toluene, xylenes, and chlorobenzene. wikipedia.org While these are still organic solvents, they may offer a better safety profile compared to more hazardous options.

The ideal "green" solvent is non-toxic, derived from renewable resources, biodegradable, and easily recyclable. wiley-vch.de Water is an excellent green solvent due to its abundance, non-toxicity, and non-flammability. buecher.de Research into performing C-S coupling reactions in aqueous media, potentially with the aid of phase-transfer catalysts, represents a significant step towards more sustainable synthetic routes. wikipedia.org Phase-transfer catalysts (PTCs) facilitate the reaction between water-soluble and organic-soluble reactants by transferring one reactant across the phase boundary, thereby enabling the reaction to proceed in a biphasic system and reducing the need for large volumes of organic solvents. wikipedia.org

Catalytic Methodologies for Enhanced Selectivity and Yield

Catalysis is a cornerstone of green chemistry, offering pathways to more selective, efficient, and environmentally benign chemical transformations. For the synthesis of this compound and its analogs, catalytic methods, particularly those involving copper, have shown significant promise in facilitating the crucial C-S bond formation.

The Ullmann condensation, a copper-promoted reaction, is a classical method for forming C-O, C-N, and C-S bonds. wikipedia.org Traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org Modern advancements have led to the development of catalytic systems that operate under milder conditions with lower catalyst loadings.

Copper-catalyzed coupling reactions of 2-halobenzoic acids with thiols provide a direct route to 2-alkylthio- and 2-arylthio-benzoic acids. These reactions can be facilitated by various copper sources, including copper(I) and copper(II) salts, often in the presence of a ligand to stabilize the catalyst and promote the reaction. The use of catalytic amounts of copper significantly reduces the environmental burden and cost associated with the process.

The development of domino or tandem reactions, where multiple bond-forming events occur in a single pot, further enhances the efficiency and sustainability of the synthesis. nih.gov For example, a copper-catalyzed tandem cyclization has been developed for the synthesis of related sulfur-containing heterocycles, demonstrating the power of catalysis in constructing complex molecules in an atom- and step-economical manner. nih.gov The ongoing research in this area focuses on developing more active, selective, and reusable catalysts to further improve the green credentials of these synthetic methodologies.

An in-depth examination of the chemical reactivity and transformative potential of this compound reveals a molecule with distinct reactive sites. Its chemical behavior is primarily governed by the interplay between the carboxylic acid group, the sulfanyl (B85325) linkage, and the aromatic ring. This article explores the specific transformations that occur at each of these functional domains, providing a detailed overview of the compound's chemical versatility.

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

No specific studies employing Density Functional Theory (DFT) or Ab Initio methods for 2-tert-Butylsulfanyl-benzoic acid have been found. Such calculations would typically provide insights into the molecule's geometry, stability, and electronic properties.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) for this compound is not available in the current body of scientific literature. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Conformational Analysis and Energy Landscapes

There are no published reports on the conformational analysis or the potential energy landscape of this compound. This type of study would identify the most stable three-dimensional structures of the molecule.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational predictions of spectroscopic properties (such as IR, Raman, or NMR spectra) for this compound and their correlation with experimental data have not been documented.

Molecular Dynamics Simulations for Solution-Phase Behavior

Information regarding the behavior of this compound in solution, as studied through molecular dynamics simulations, is not available. These simulations are essential for understanding solvation effects and the dynamic behavior of the molecule in different solvent environments.

Reaction Mechanism Modeling and Transition State Characterization

There is no available research on the computational modeling of reaction mechanisms involving this compound, including the characterization of its transition states.

Supramolecular Chemistry and Self Assembly of 2 Tert Butylsulfanyl Benzoic Acid

Hydrogen Bonding Networks in the Solid State

In the solid state, benzoic acid and its derivatives are well-known to form robust hydrogen-bonded dimers. The carboxylic acid groups of two molecules interact in a head-to-head fashion, creating a characteristic R22(8) graph set motif. This primary interaction is a strong directing force in the crystal packing of these compounds.

The formation of different polymorphic forms, where the same compound crystallizes in different arrangements, is also a possibility, influenced by the crystallization conditions. For other benzoic acid derivatives, the choice of solvent has been shown to direct the formation of either dimer-based or catemer-based crystal forms.

Table 1: Common Hydrogen Bonding Motifs in Benzoic Acid Derivatives

| Motif | Description | Typical Graph Set |

| Dimer | Two carboxylic acid groups form a cyclic hydrogen-bonded pair. | R22(8) |

| Catemer | Carboxylic acid groups form a chain-like hydrogen-bonded polymer. | C(4) |

Solution-Phase Self-Association Phenomena

In solution, the self-association of benzoic acid derivatives is highly dependent on the nature of the solvent. In apolar solvents or those with low hydrogen bond accepting ability, the formation of hydrogen-bonded dimers is a predominant feature. ucl.ac.uk This phenomenon can be readily studied using spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. ucl.ac.uk

For substituted benzoic acids, the equilibrium between the monomeric and dimeric species is influenced by concentration and temperature. At higher concentrations, the equilibrium shifts towards the formation of dimers. Temperature changes can also disrupt the hydrogen bonds; for example, an increase in temperature generally leads to a decrease in the chemical shift of the hydroxyl proton in NMR spectroscopy, indicating a reduction in hydrogen bonding. mpg.de

In solvents with a higher propensity to accept hydrogen bonds, the solvent molecules can compete with the self-association of the benzoic acid derivative by forming hydrogen bonds with the carboxylic acid group. ucl.ac.uk This interaction can screen the formation of self-associates. ucl.ac.uk The bulky tert-butylsulfanyl group in 2-tert-butylsulfanyl-benzoic acid is expected to influence the solubility and aggregation behavior in various solvents, potentially favoring association in non-polar media.

Co-crystallization and Host-Guest Chemistry

Co-crystallization is a powerful technique in crystal engineering to modify the physical and chemical properties of a solid without altering the covalent structure of the active molecule. Benzoic acid and its derivatives have been extensively used as co-formers in the preparation of co-crystals, particularly with nitrogen-containing bases. rsc.org

The formation of co-crystals is driven by the establishment of strong and directional intermolecular interactions, most commonly hydrogen bonds, between the benzoic acid derivative and a complementary co-former molecule. For example, benzoic acid readily forms co-crystals with molecules like diazabicyclo[2.2.2]octane (DABCO), piperazine, and 2-aminopyrimidine. rsc.org The stoichiometry of these co-crystals can vary, with 2:1 and 1:1 ratios of acid to base being common. rsc.org

Given the accessible carboxylic acid group, this compound is a prime candidate for forming co-crystals. The bulky tert-butylsulfanyl group would likely play a significant role in the resulting crystal packing, potentially leading to the formation of inclusion complexes or layered structures where the guest molecule is accommodated within a host lattice defined by the acid. The melting point of a co-crystal is often different from that of its individual components, typically falling between the melting points of the two. nih.gov

Table 2: Examples of Co-crystals Formed by Benzoic Acid Derivatives with N-containing Bases

| Benzoic Acid Derivative | Co-former | Stoichiometry (Acid:Base) | Reference |

| Benzoic acid | DABCO | 2:1 | rsc.org |

| Benzoic acid | 2-Aminopyrimidine | 2:1 and 1:1 | rsc.org |

| Salicylic acid | DABCO | 2:1 | rsc.org |

| Salicylic acid | Phenazine | 2:1 | rsc.org |

Design and Assembly of Extended Molecular Architectures

The self-assembly properties of molecules like this compound can be harnessed to construct well-defined, extended molecular architectures. The combination of directional hydrogen bonding and the shape-persistent nature of the aromatic ring makes it a useful building block for supramolecular synthesis.

For example, studies on 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA), a molecule with three benzoic acid groups, have shown that it can self-assemble on surfaces to form two-dimensional (2D) open hexagonal networks. mpg.de These networks are stabilized by hydrogen bonds between the carboxylic acid groups of adjacent molecules. mpg.de Temperature changes can induce phase transformations in these 2D assemblies, leading to different packing arrangements. mpg.de

Similarly, the co-assembly of 4-tert-butylbenzoic acid with aliphatic diamines leads to the formation of layered three-dimensional arrays. nih.gov In these structures, hydrogen-bonded layers of the acid and diamine are sandwiched between layers of the bulky tert-butyl-substituted aryl rings. nih.gov The design principles learned from these systems can be applied to this compound. The presence of the sulfur atom offers an additional site for potential interactions, which could be exploited in the design of novel supramolecular materials. The bulky tert-butyl group can be used to control the spacing and dimensionality of the resulting assemblies.

Applications in Chemical Science and Materials

Role as a Chemical Building Block in Advanced Organic Synthesis

2-tert-Butylsulfanyl-benzoic acid is categorized and sold by chemical suppliers as an organic building block. bldpharm.com In organic chemistry, building blocks are relatively simple molecules that can be used in the synthesis of more complex compounds. benthamopen.com They possess reactive functional groups that allow for the formation of new chemical bonds.

The structure of this compound contains two key functional groups: a carboxylic acid group and a thioether group. The carboxylic acid can undergo a variety of reactions, such as esterification, amidation, or conversion to an acyl chloride, providing a route to introduce the substituted phenyl ring into a larger molecule. The tert-butyl group is a bulky substituent that can influence the steric environment of a reaction. googleapis.com

Despite its availability as a building block, specific examples of its application in the synthesis of advanced organic molecules are not extensively documented in scientific literature. ambeed.com Its utility would be in synthetic pathways where a benzoic acid derivative with a bulky ortho-thioether substituent is required.

Ligand Design in Coordination Chemistry and Catalysis (non-biological systems)

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The carboxylic acid and the sulfur atom of the thioether group in this compound have lone pairs of electrons, making them potential donor sites for coordination with metal ions. Benzoic acid and its derivatives are known to act as ligands in the formation of coordination compounds. chemchart.comgoogle.com

The combination of a "hard" oxygen donor from the carboxylate and a "soft" sulfur donor from the thioether could allow this molecule to act as a bidentate or bridging ligand, potentially forming interesting coordination polymers or discrete metal complexes. However, a review of available scientific literature does not yield specific studies on the use of this compound as a ligand in non-biological catalysis or coordination chemistry.

Integration into Materials Science (e.g., as a UV Stabilizer, Corrosion Inhibitor)

Certain benzoic acid derivatives have found applications in materials science. For instance, para-tertiary butyl benzoic acid (PTBBA) and its salts are used as stabilizers and corrosion inhibitors. bldpharm.com The structural similarity of this compound to these compounds might suggest similar potential applications.

UV Stabilizer: Some organic molecules protect materials from degradation by absorbing harmful ultraviolet radiation. While various classes of compounds, including some benzophenones and benzotriazoles, are known UV stabilizers, there is no specific information in the searched literature indicating that this compound is used for this purpose.

Corrosion Inhibitor: Corrosion inhibitors are substances that, when added in a small concentration to an environment, decrease the corrosion rate of a metal. Amine salts of p-tert-butylbenzoic acid have been reported to function as corrosion inhibitors. The sulfur atom in this compound could facilitate its adsorption onto metal surfaces, a key step in corrosion inhibition. However, there are no specific patents or research articles that document the use of this compound as a corrosion inhibitor.

Future Directions and Emerging Research Avenues for 2 Tert Butylsulfanyl Benzoic Acid

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-tert-Butylsulfanyl-benzoic acid and its analogs is an area ripe for the application of modern, sustainable chemical methods. Traditional synthetic routes often involve harsh conditions or the use of hazardous reagents. Future research could focus on developing greener and more efficient synthetic protocols.

Recent advancements in green chemistry offer promising avenues for the synthesis of thio-substituted aromatic compounds. For instance, methods that utilize water as a solvent, employ metal-free catalysts, or are mediated by environmentally benign reagents are gaining prominence. mdpi.comrsc.org Research into the synthesis of 2-thio-substituted benzothiazoles has demonstrated the feasibility of using recyclable copper ferrite (B1171679) nanoparticles and polyethylene (B3416737) glycol (PEG) as a solvent, avoiding harsh conditions and toxic reagents. researchgate.net Such approaches could be adapted for the synthesis of this compound.

Another promising direction is the use of transition-metal-catalyzed cross-coupling reactions. While traditionally relying on palladium, there is growing interest in using more abundant and less toxic metals like copper, cobalt, nickel, and iron. acsgcipr.org These methods could provide a more sustainable alternative to classical SNAr reactions for forming the C-S bond. acsgcipr.org Furthermore, strategies that avoid organohalogen intermediates through C-H activation or decarboxylative coupling represent a significant step towards greener synthesis. acsgcipr.org

| Synthetic Strategy | Potential Advantages | Relevant Research |

| Water-based Synthesis | Environmentally benign, reduced use of organic solvents. | Development of water-based protocols for related benzothiazole-2-thiols. rsc.org |

| Nanoparticle Catalysis | Recyclable catalysts, ligand-free conditions, high efficiency. | Use of CuFe2O4 nanoparticles for synthesizing 2-thio-substituted benzothiazoles. researchgate.net |

| Alternative Metal Catalysis | Use of abundant and less toxic metals (Cu, Co, Ni, Fe). | General trend in developing greener metal-catalyzed thioetherification reactions. acsgcipr.org |

| C-H Activation | Avoidance of pre-functionalized starting materials. | An emerging strategy to form C-S bonds more sustainably. acsgcipr.org |

Exploration of Untapped Reactivity Profiles

The unique combination of a carboxylic acid and a bulky tert-butyl thioether group in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to understand and exploit the chemical behavior of this molecule.

A key area of investigation is the cleavage of the C-S bond. Studies on related aryl tert-butyl ethers and thioethers have shown that this bond can be cleaved under various conditions, including photochemically and through photoredox catalysis. unipr.itacs.org Visible light-triggered C-S bond cleavage, for example, can generate carbocations under neutral conditions, which can then be used to form new C-C and C-N bonds. unipr.it Investigating similar transformations with this compound could lead to novel synthetic applications.

The steric bulk of the tert-butyl group is expected to influence the reactivity of both the thioether and the carboxylic acid. For instance, it may hinder intermolecular reactions at the sulfur atom while potentially facilitating intramolecular processes. The interplay between the ortho-positioning of the two functional groups could also lead to unique cyclization or rearrangement reactions.

| Reactivity Aspect | Potential Outcome | Supporting Evidence from Related Compounds |

| Photochemical C-S Bond Cleavage | Generation of reactive intermediates for further functionalization. | Photolysis of aryl tert-butyl ethers leads to phenols and other products. acs.org |

| Photoredox-Catalyzed C-S Bond Cleavage | Formation of new C-C and C-N bonds under mild conditions. | Visible light-induced cleavage of benzylic thioethers to form di- and triarylalkanes. unipr.it |

| Transition-Metal-Free C-S Bond Cleavage | Development of sustainable methods for C-S bond functionalization. | Use of oxidants, acids, and bases to cleave C-S bonds in various organosulfur compounds. rsc.org |

| Intramolecular Reactions | Synthesis of novel heterocyclic compounds. | The proximity of the carboxylic acid and thioether could facilitate cyclization. |

Advanced Materials Integration and Performance Studies

Functionalized benzoic acids are valuable building blocks for advanced materials, and this compound is no exception. Its unique structure could be leveraged to create materials with novel properties.

One significant area of exploration is the use of this compound as a ligand in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. rroij.comresearchgate.net The sulfur atom in the thioether group could act as an additional coordination site, potentially leading to MOFs with unique topologies and properties. Research on other functionalized benzoic acids has shown that the nature of the substituent can significantly influence the structure and properties of the resulting MOF. researchgate.netnih.gov For instance, a benzothiadiazole-functionalized ligand was used to create a highly stable Tb(III) MOF for fluorescence recognition of ascorbic acid. nih.gov

Furthermore, this compound could be incorporated into polymers. Benzoic acid and its derivatives have been shown to be compatible with various polymer systems, where they can influence properties such as crystallinity and molecular interactions. mdpi.com The thioether functionality could also be used as a handle for post-polymerization modification, allowing for the creation of functional materials with tailored properties. The cleavage of the tert-butyl group from poly(tert-butyl acrylate) to yield poly(acrylic acid) is a well-established method, and similar deprotection strategies could be envisioned for polymers containing this compound. nih.gov

Interdisciplinary Connections within Pure Chemical Research

The unique structural features of this compound make it a candidate for exploration in various interdisciplinary fields of chemistry.

In medicinal chemistry, substituted benzoic acids are common scaffolds in drug discovery. nih.gov The thioether moiety can modulate the lipophilicity and metabolic stability of a molecule, while the carboxylic acid can act as a key interaction point with biological targets. For example, 2,5-substituted benzoic acids have been investigated as dual inhibitors of anti-apoptotic proteins. nih.gov Exploring the biological activity of derivatives of this compound could lead to the discovery of new therapeutic agents.

In the field of catalysis, functionalized benzoic acids can act as ligands for transition metal catalysts. researchgate.netjst.go.jp The presence of both a "hard" oxygen donor (from the carboxylate) and a "soft" sulfur donor (from the thioether) could make this compound an interesting ligand for a variety of catalytic transformations. The steric bulk of the tert-butyl group could also be used to create specific catalytic pockets, influencing the selectivity of reactions. Research on other benzoic acid derivatives has shown their utility in modulating the nuclearity and aggregation behavior of transition metal carboxylates. researchgate.net

| Interdisciplinary Field | Potential Application | Rationale |

| Medicinal Chemistry | Development of novel therapeutic agents. | Substituted benzoic acids are known pharmacophores; the thioether can modulate physicochemical properties. nih.gov |

| Homogeneous Catalysis | Design of novel ligands for transition metal catalysts. | The molecule possesses both hard (oxygen) and soft (sulfur) donor atoms, which can coordinate to metal centers. researchgate.netresearchgate.net |

| Supramolecular Chemistry | Creation of self-assembling systems. | The combination of hydrogen bonding (carboxylic acid) and other non-covalent interactions could lead to interesting supramolecular architectures. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-tert-Butylsulfanyl-benzoic acid with high purity?

- Methodological Answer : Synthesis typically involves coupling tert-butylthiol to a benzoic acid precursor. Key steps include:

- Protection/deprotection strategies : Use tert-butyl disulfide as a sulfur source under inert conditions to avoid oxidation.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

- Troubleshooting : If byproducts persist, optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of tert-butylthiol to benzoic acid derivative) and monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:ethyl acetate) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) should show characteristic peaks: δ 1.35 ppm (t-Bu singlet), δ 7.4–8.1 ppm (aromatic protons). ¹³C NMR confirms the tert-butylsulfanyl group (δ 35–40 ppm for t-Bu carbons) .

- Mass Spectrometry : ESI-MS in negative mode typically yields [M-H]⁻ at m/z 237.1 (calculated for C₁₁H₁₄O₂S).

- Melting Point : Compare observed mp (e.g., 150–155°C) to literature values; deviations >2°C suggest impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?

- Methodological Answer :

- Multi-technique validation : Cross-validate NMR, IR (S=O/C=O stretches at 1050 cm⁻¹ and 1680 cm⁻¹), and X-ray crystallography (if crystalline). For ambiguous NOE effects, use 2D-COSY or HSQC to assign proton-carbon correlations .

- Computational modeling : Optimize geometry using DFT (B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .

Q. What factors influence the hydrolytic stability of the tert-butylsulfanyl group in aqueous or biological systems?

- Methodological Answer :

- pH-dependent stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH buffers at 37°C). Monitor via LC-MS:

- Acidic conditions : t-Bu group hydrolyzes to sulfonic acid (t½ ~24 hrs at pH 2).

- Neutral/basic conditions : Stable for >72 hrs (pH 7–9) .

- Biological matrices : Assess stability in cell lysates (e.g., HepG2 cells) using isotopically labeled analogs (e.g., ¹³C-t-Bu) to track degradation pathways .

Q. How can researchers design experiments to study the interaction of this compound with biological targets (e.g., enzymes)?

- Methodological Answer :

- Binding assays : Use surface plasmon resonance (SPR) with immobilized target proteins. Optimize immobilization pH (e.g., pH 5.0 for carboxylate binding) and run kinetics in PBS + 0.005% Tween-20 to reduce nonspecific binding.

- Competitive inhibition : Pair with fluorescence polarization (FP) assays using a known fluorescent ligand (e.g., FITC-labeled substrate) to calculate IC₅₀ values .

Data Analysis & Conflict Resolution

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from PubMed/TOXNET using keywords like "tert-butylsulfanyl benzoic acid bioactivity" and filter by assay type (e.g., IC₅₀ vs. EC₅₀) .

- Experimental replication : Standardize assay conditions (e.g., ATP levels in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) to calibrate inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.